2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde
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Overview
Description
2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is a chemical compound with a pyrimidine ring substituted with a dimethylamino group at the 2-position, a trifluoromethyl group at the 6-position, and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-diketones.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a base.
Formylation: The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Dimethylamine in the presence of a suitable base.
Major Products Formed
Oxidation: 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carboxylic acid.
Reduction: 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-pyrimidine-4-carbaldehyde: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
6-(Trifluoromethyl)pyrimidine-4-carbaldehyde: Lacks the dimethylamino group, which may influence its chemical properties and applications.
Properties
Molecular Formula |
C8H8F3N3O |
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Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-(dimethylamino)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C8H8F3N3O/c1-14(2)7-12-5(4-15)3-6(13-7)8(9,10)11/h3-4H,1-2H3 |
InChI Key |
IHACLAHUDHIVQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)C(F)(F)F)C=O |
Origin of Product |
United States |
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